

# Application Notes and Protocols for Preparing "Sodium Calcium Eddate" Stock Solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sodium calcium eddate*

Cat. No.: *B1203255*

[Get Quote](#)

## Introduction

**Sodium calcium eddate** (also known as eddate calcium disodium) is a chelating agent used extensively in laboratory and clinical settings.<sup>[1][2]</sup> Its primary function is to bind, or chelate, divalent and trivalent metal ions, forming stable, water-soluble complexes that can be readily utilized in experimental systems or excreted in clinical applications.<sup>[1][3][4]</sup> Unlike disodium EDTA, **sodium calcium eddate** is saturated with calcium. This unique property allows it to chelate heavy metals like lead without causing a significant depletion of the body's calcium levels, making it a preferred agent in specific biological and pharmaceutical applications.<sup>[3]</sup>

These application notes provide a detailed protocol for the preparation, storage, and quality control of **sodium calcium eddate** stock solutions for use by researchers, scientists, and drug development professionals.

## Key Properties and Data

A summary of the essential quantitative data for **sodium calcium eddate** is presented below.

| Property                       | Value                                                                      | Source(s) |
|--------------------------------|----------------------------------------------------------------------------|-----------|
| Molecular Formula              | $C_{10}H_{12}CaN_2Na_2O_8$                                                 | [3][5]    |
| Molecular Weight               | 374.27 g/mol (anhydrous)                                                   | [3][6]    |
| Appearance                     | White to off-white crystalline granules or powder.[3][6]                   | [3][6]    |
| Solubility in Water            | Freely soluble in water.[5][6] A 0.1M solution can be prepared at 20°C.[3] | [3][5][6] |
| Solubility in Organic Solvents | Practically insoluble.[3][5]                                               | [3][5]    |
| pH of Solution (1-5% w/v)      | 6.5 - 8.0                                                                  | [6][7][8] |
| Stability                      | Stable in air; slightly hygroscopic.[3][6]                                 | [3][6]    |
| Storage Temperature            | Store at room temperature or in a refrigerator.[3][9]                      | [3][9]    |
| Stock Solution Stability       | A 0.5 M stock solution (pH 8.5) is stable for months at 4°C.[10]           | [10]      |

## Experimental Protocol: Preparation of a 0.5 M Sodium Calcium Eddate Stock Solution

This protocol details the steps to prepare 100 mL of a 0.5 M **sodium calcium eddate** stock solution. Adjust quantities as needed for different volumes or concentrations.

## Materials and Equipment

- **Sodium Calcium Eddate** ( $C_{10}H_{12}CaN_2Na_2O_8$ ), anhydrous or dihydrate form
- High-purity, deionized or distilled water
- 100 mL volumetric flask
- 150 mL beaker

- Magnetic stirrer and stir bar
- Analytical balance
- Spatula and weighing paper
- pH meter or pH indicator strips
- 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  sterile syringe filter
- Sterile storage bottles
- Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Calculations

- Determine the required mass:
  - The molecular weight of anhydrous **sodium calcium edetate** is 374.27 g/mol .
  - For 100 mL (0.1 L) of a 0.5 M solution:
    - Mass (g) = Concentration (mol/L)  $\times$  Volume (L)  $\times$  Molecular Weight ( g/mol )
    - Mass (g) = 0.5 mol/L  $\times$  0.1 L  $\times$  374.27 g/mol = 18.71 g
  - Note: If using a hydrated form (e.g., dihydrate, MW = 410.3 g/mol ), adjust the molecular weight in the calculation accordingly.

## Step-by-Step Procedure

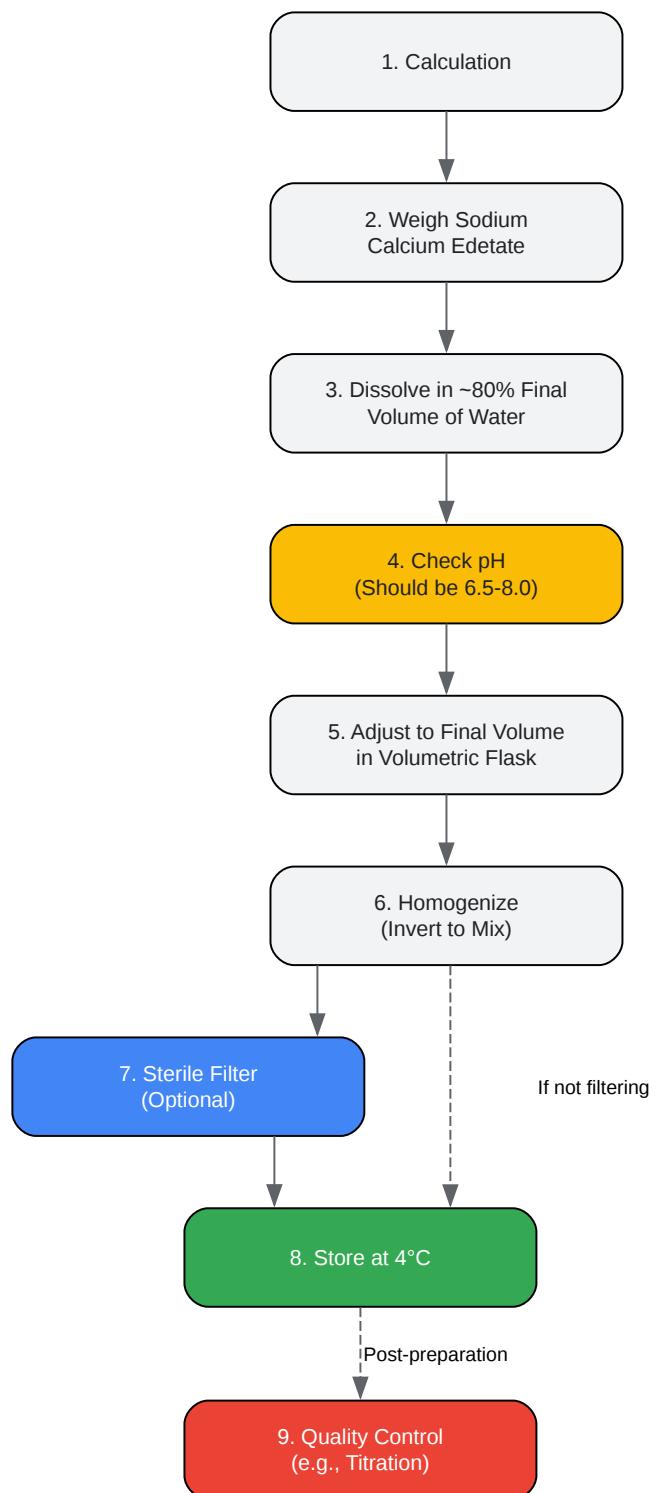
- Weighing: Accurately weigh 18.71 g of **sodium calcium edetate** powder using an analytical balance and transfer it into a 150 mL beaker.
- Dissolving: Add approximately 80 mL of high-purity water to the beaker. Place the beaker on a magnetic stirrer with a stir bar and stir until the powder is completely dissolved. **Sodium calcium edetate** is freely soluble in water.[\[6\]](#)

- pH Measurement: Check the pH of the solution. It should naturally fall within the range of 6.5 to 8.0.[6][7] Unlike EDTA acid, significant pH adjustment with NaOH is typically not required to achieve dissolution.[14]
- Final Volume Adjustment: Carefully transfer the dissolved solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer. Add water up to the 100 mL calibration mark.
- Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
- Sterilization (Optional): For biological applications, sterile filter the solution through a 0.22  $\mu\text{m}$  filter into a sterile storage bottle. Solutions of EDTA may also be autoclaved.[10]
- Labeling and Storage: Label the bottle clearly with the name of the solution ("0.5 M **Sodium Calcium Eddate**"), the preparation date, and your initials. Store the solution in a tightly closed container at 4°C for long-term stability.[10][12]

## Quality Control

To ensure the accuracy of the stock solution, its concentration can be verified through analytical methods such as complexometric titration.

Example Titration Protocol: A common method involves titrating the prepared EDTA solution against a standardized metal ion solution (e.g., calcium carbonate or zinc).[15][16] For instance, a known quantity of primary standard calcium carbonate can be dissolved in acid, buffered to a specific pH, and then titrated with the prepared **sodium calcium eddate** solution using an appropriate indicator like Eriochrome Black T until a color change indicates the endpoint.[16] The molarity can then be calculated based on the stoichiometry of the reaction.


## Safety and Handling Precautions

- Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling **sodium calcium eddate** powder and solutions.[11][12][13]
- Ventilation: Handle the powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[9][11][12]

- Contact: Avoid contact with eyes and skin.[11][13] In case of eye contact, rinse cautiously with water for several minutes.[12] If skin contact occurs, wash with plenty of water.[12]
- Spills: In case of a spill, sweep or scoop the solid material into a suitable disposal container. [12] Flush the spill area with water.[12]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] Keep containers tightly closed.[9][12]

## Visualized Workflow and Diagrams

The following diagrams illustrate the logical workflow for preparing the stock solution.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **Sodium Calcium Edetate** stock solution.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 2. edcentral.co [edcentral.co]
- 3. Sodium calcium edetate | C10H14CaN2Na2O8+2 | CID 56840781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Calcium Disodium EDTA EP BP Ph Eur USP NF, FCC Grade Manufacturers [mubychem.com]
- 7. usp.org [usp.org]
- 8. nihs.go.jp [nihs.go.jp]
- 9. cjchemicals.thomasnet-navigator.com [cjchemicals.thomasnet-navigator.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. valudor.com [valudor.com]
- 12. integraclear.com [integraclear.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sciencenotes.org [sciencenotes.org]
- 15. Preparation and Standardization of 0.1 M Disodium Edetate (EDTA) | Pharmaguideline [pharmaguideline.com]
- 16. pharmadekho.com [pharmadekho.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Preparing "Sodium Calcium Edetate" Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203255#a-guide-to-preparing-sodium-calcium-edetate-stock-solutions-for-laboratory-use>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)